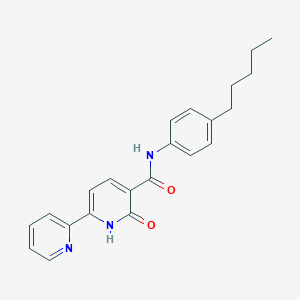
2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide, also known as PP-13, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PP-13 belongs to the class of pyridinecarboxamide derivatives and has been found to exhibit potent biological activity against various diseases.
Wirkmechanismus
The mechanism of action of 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer therapy.
Biochemical and Physiological Effects
2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide has been shown to exhibit potent biological activity in vitro and in vivo. It has been found to inhibit cancer cell growth and induce apoptosis in cancer cells. 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide has also been found to exhibit anti-inflammatory activity, making it a potential treatment for inflammatory diseases. In addition, 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide has been found to exhibit low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide is its relatively simple synthesis process, which makes it easily accessible for laboratory experiments. 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide has also been found to exhibit low toxicity in animal models, making it a safe candidate for further development as a therapeutic agent. However, one of the limitations of 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide is its limited solubility in water, which may affect its bioavailability and therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide research. One potential direction is to investigate its effectiveness in combination with other anticancer or anti-inflammatory agents. Another direction is to explore its potential as a treatment for other diseases, such as neurodegenerative diseases or infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide and to optimize its therapeutic efficacy.
Synthesemethoden
2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide can be synthesized using a multistep reaction process. The starting material for the synthesis is 4-pentylbenzoyl chloride, which is reacted with 2-aminopyridine to form 2-(4-pentylphenyl)pyridin-3-amine. This intermediate is then reacted with 2-pyridinecarboxylic acid to form 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide has also been found to exhibit anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-3-4-7-16-9-11-17(12-10-16)24-21(26)18-13-14-20(25-22(18)27)19-8-5-6-15-23-19/h5-6,8-15H,2-4,7H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJCGMCFGUSXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(NC2=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide](/img/structure/B7532176.png)
![4-[[[4-(4-Methoxyphenyl)oxan-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7532181.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B7532187.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7532192.png)

![1-[1-(4-fluorophenyl)pyrrolidin-3-yl]-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]methanamine](/img/structure/B7532201.png)

![N-(2-methoxyethyl)-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7532210.png)
![2-[[5-(2,4-Dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7532211.png)
![N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7532222.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B7532226.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7532236.png)